molecular formula C4H3N3O4 B3223778 3-Nitroisoxazole-5-carboxamide CAS No. 1224594-00-6

3-Nitroisoxazole-5-carboxamide

Cat. No.: B3223778
CAS No.: 1224594-00-6
M. Wt: 157.08 g/mol
InChI Key: RFRDBWSKPRIDQF-UHFFFAOYSA-N
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Description

3-Nitroisoxazole-5-carboxamide is a heterocyclic compound featuring a five-membered isoxazole ring with a nitro group at the third position and a carboxamide group at the fifth position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroisoxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of aldehydes with primary nitro compounds. For instance, the reaction of an aldehyde with a primary nitro compound in a 1:2 molar ratio can lead to the formation of isoxazole derivatives . Another method involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide .

Industrial Production Methods: Industrial production often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are eco-friendly and provide a sustainable approach to synthesizing isoxazole derivatives.

Chemical Reactions Analysis

Types of Reactions: 3-Nitroisoxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Reduction of the nitro group leads to the formation of amino derivatives.
  • Substitution reactions yield various functionalized isoxazole derivatives.

Scientific Research Applications

3-Nitroisoxazole-5-carboxamide has significant applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitroisoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a modulator of AMPA receptors, enhancing their activity by binding to the receptor’s ligand-binding domain . This interaction is facilitated by the compound’s ability to form stable complexes with the receptor, leading to neuroprotective effects.

Comparison with Similar Compounds

    Isoxazole-3-carboxamide: Shares the isoxazole ring but differs in the position and type of substituents.

    5-Nitroisoxazole: Lacks the carboxamide group but has similar reactivity due to the nitro group.

Uniqueness: 3-Nitroisoxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate AMPA receptors sets it apart from other isoxazole derivatives .

Properties

IUPAC Name

3-nitro-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c5-4(8)2-1-3(6-11-2)7(9)10/h1H,(H2,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRDBWSKPRIDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673113
Record name 3-Nitro-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224594-00-6
Record name 3-Nitro-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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